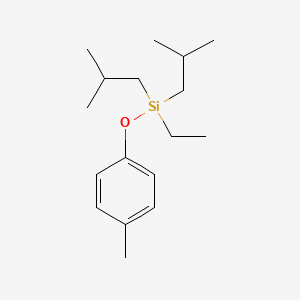
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound characterized by its unique structure, which includes an ethyl group, a 4-methylphenoxy group, and two 2-methylpropyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with ethyltrichlorosilane in the presence of a base, followed by the addition of 2-methylpropylmagnesium bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The phenoxy and alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial for its reactivity and stability in various chemical environments. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and biological activity.
Comparison with Similar Compounds
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to silicon and are commonly used in organic synthesis.
Phenylsilanes: Compounds with phenyl groups attached to silicon, known for their stability and reactivity.
Alkoxysilanes: Compounds with alkoxy groups attached to silicon, widely used in the production of siloxane polymers.
This compound is unique due to its combination of phenoxy and alkyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
59280-42-1 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
ethyl-(4-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C17H30OSi/c1-7-19(12-14(2)3,13-15(4)5)18-17-10-8-16(6)9-11-17/h8-11,14-15H,7,12-13H2,1-6H3 |
InChI Key |
JXSBDVRAYOAXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC(C)C)(CC(C)C)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)

![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)





![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

